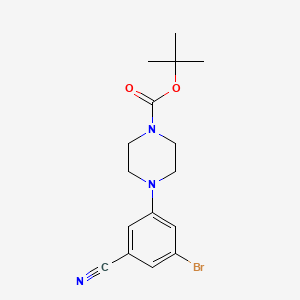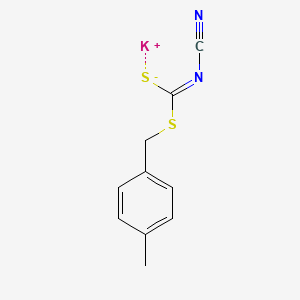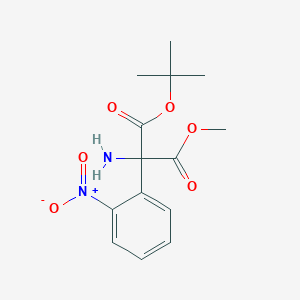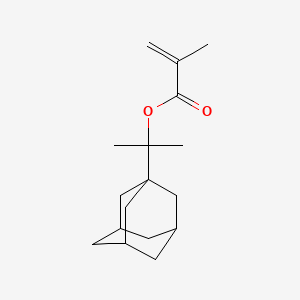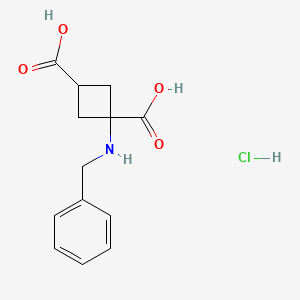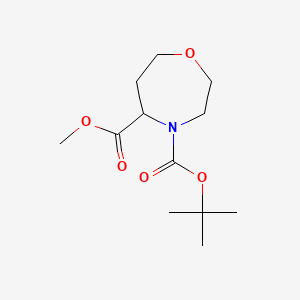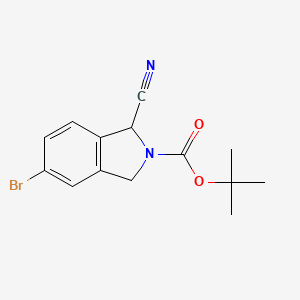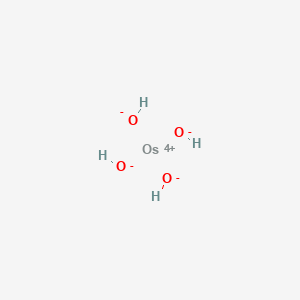
Osmium(4+) tetrahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Osmium tetrahydroxide can be synthesized through the reaction of osmium tetroxide (OsO₄) with water. This reaction typically occurs under controlled conditions to ensure the proper formation of the tetrahydroxide compound. The reaction can be represented as follows: [ \text{OsO}_4 + 2\text{H}_2\text{O} \rightarrow \text{H}_4\text{O}_4\text{Os} ]
Industrial Production Methods
Industrial production of osmium tetrahydroxide involves the careful handling of osmium tetroxide due to its high toxicity and volatility. The process requires specialized equipment to ensure the safety of workers and the environment. The reaction is typically carried out in a controlled environment with appropriate safety measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
Osmium tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is its use in the dihydroxylation of alkenes, where it acts as an oxidizing agent to form vicinal diols.
Common Reagents and Conditions
Oxidation: Osmium tetrahydroxide can oxidize alkenes to form 1,2-diols. This reaction typically occurs in the presence of pyridine and is followed by reduction with aqueous sodium bisulfite.
Reduction: Osmium tetrahydroxide can be reduced to form osmium dioxide (OsO₂) under specific conditions.
Substitution: Osmium tetrahydroxide can undergo substitution reactions with various ligands to form different osmium complexes.
Major Products Formed
Vicinal Diols: Formed through the dihydroxylation of alkenes.
Osmium Dioxide: Formed through the reduction of osmium tetrahydroxide.
Wissenschaftliche Forschungsanwendungen
Osmium tetrahydroxide has several applications in scientific research, including:
Chemistry: Used as a reagent for the dihydroxylation of alkenes, which is a crucial step in organic synthesis.
Biology: Utilized as a staining agent in electron microscopy due to its ability to bind to lipids and provide contrast in biological samples.
Medicine: Investigated for its potential use in anticancer therapies due to its unique chemical properties.
Industry: Employed in the production of osmium-based catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of osmium tetrahydroxide involves its ability to act as an oxidizing agent. In the dihydroxylation of alkenes, osmium tetrahydroxide forms a cyclic osmate ester intermediate, which is then hydrolyzed to produce vicinal diols. The reaction proceeds through a concerted mechanism, where the osmium atom coordinates with the alkene to form the intermediate.
Vergleich Mit ähnlichen Verbindungen
Osmium tetrahydroxide can be compared to other osmium compounds, such as osmium tetroxide (OsO₄) and osmium dioxide (OsO₂). While all these compounds contain osmium, they differ in their oxidation states and chemical properties.
Osmium Tetroxide (OsO₄): A highly toxic and volatile compound used as an oxidizing agent and staining agent in electron microscopy.
Osmium Dioxide (OsO₂): A less reactive compound compared to osmium tetrahydroxide, used in various industrial applications.
Osmium tetrahydroxide is unique due to its specific oxidation state and its ability to undergo a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
116066-80-9 |
|---|---|
Molekularformel |
H4O4Os |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
osmium(4+);tetrahydroxide |
InChI |
InChI=1S/4H2O.Os/h4*1H2;/q;;;;+4/p-4 |
InChI-Schlüssel |
CDCFKVCOZYCTBR-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Os+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


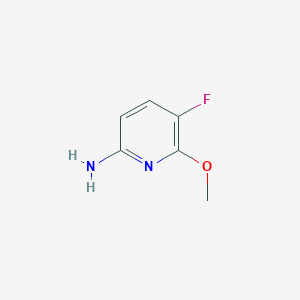
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)

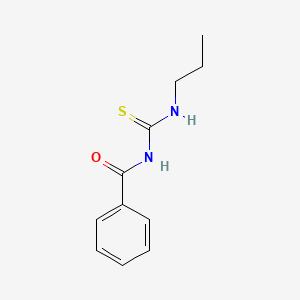
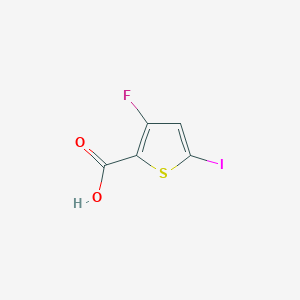
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)

